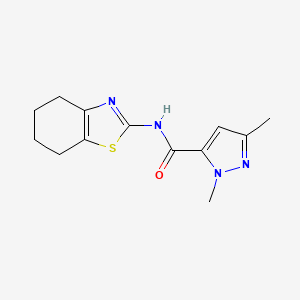

1,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

This compound features a pyrazole core substituted with 1,3-dimethyl groups and a carboxamide linkage to a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl moiety. The pyrazole-carboxamide scaffold is common in medicinal chemistry due to its versatility in hydrogen bonding and interactions with biological targets .

Properties

IUPAC Name |

2,5-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-8-7-10(17(2)16-8)12(18)15-13-14-9-5-3-4-6-11(9)19-13/h7H,3-6H2,1-2H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEBLMIXZVCXSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives and features a unique benzothiazole moiety. Its molecular formula is with a specific structure that contributes to its biological activity.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. For example, compounds structurally related to the target compound were tested against various bacterial strains and demonstrated notable activity. In a comparative study against E. coli and Staphylococcus aureus, certain pyrazole derivatives showed inhibition rates comparable to standard antibiotics .

| Compound | Target Strain | Inhibition (%) |

|---|---|---|

| Compound A | E. coli | 90% |

| Compound B | Staphylococcus aureus | 85% |

| This compound | TBD | TBD |

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have yielded promising results. For instance, compounds with similar structures were reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The anticancer activity was quantified using IC50 values that reflect the concentration required to inhibit cell growth by 50%.

Case Studies

- Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activities. The study found that certain derivatives significantly reduced edema in animal models when compared to controls .

- Antimicrobial Evaluation : Another research project focused on the synthesis of benzothiazole-containing pyrazoles assessed their efficacy against pathogenic bacteria and fungi. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

- Anticancer Screening : A comprehensive screening of a library of pyrazole derivatives revealed that several compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have demonstrated that benzothiazole derivatives possess antibacterial and antifungal activities against a range of pathogens. This makes them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound shows promise as an anti-inflammatory agent. Research has highlighted that similar compounds can inhibit inflammatory mediators and cytokines involved in chronic inflammatory diseases .

Synthetic Pathways

The synthesis of this compound can be achieved through various synthetic routes involving the reaction of appropriate precursors under controlled conditions. The development of efficient synthetic methods is crucial for producing this compound in sufficient quantities for research and application.

Derivative Studies

Numerous studies focus on synthesizing derivatives of this compound to enhance its biological activity. Modifications at different positions on the pyrazole or benzothiazole rings can lead to compounds with improved potency or selectivity against specific targets .

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer activity of several benzothiazole derivatives in vitro against various cancer cell lines. The results indicated that modifications on the benzothiazole ring significantly affected the cytotoxicity profiles of these compounds. The most potent derivatives were further analyzed for their mechanisms of action .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of a series of substituted benzothiazoles against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Key Observations :

- Tetrahydrobenzothiazole vs.

- Pyrazole vs. Thiazole Core : Compound 6 (thiazole core) shows direct sortase inhibition, while pyrazole derivatives (e.g., target compound) are more commonly associated with kinase or antimicrobial targets .

- Functional Group Impact : Carboxamide groups (target compound) favor hydrogen bonding, whereas carbothioamides () may enhance lipophilicity and membrane penetration .

Bioisosteric Replacements

Challenges and Considerations

- Fluorescence Interference : Compounds with conjugated systems (e.g., compound 6) may require alternative screening methods, a factor relevant to the target if fluorescence is present .

- Substituent Optimization : The 1,3-dimethyl groups on the pyrazole could be replaced with bulkier or polar groups to modulate target affinity or metabolic stability .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves coupling 1,3-dimethyl-1H-pyrazole-5-carboxylic acid derivatives with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. Key steps include:

- Carboxyl Activation : Use coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or THF .

- Amide Bond Formation : React the activated carboxyl intermediate with the benzothiazole amine under basic conditions (e.g., K₂CO₃ or triethylamine) at 0–25°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Carboxyl Activation | EDCI, HOBt, DMF, 0°C, 2h | 75–85 | |

| Amide Coupling | Benzothiazole amine, K₂CO₃, DMF, RT, 12h | 60–70 | |

| Final Purification | Silica gel (EtOAc/Hexane 3:7) | >95% purity |

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and stereochemistry. Key signals include pyrazole CH₃ (δ 2.1–2.5 ppm) and benzothiazole NH (δ 10.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% required for pharmacological studies) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₄H₁₆N₄OS: 296.1045) .

Q. What biological interactions have been reported for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Tested against kinases (e.g., CDK2) using fluorescence-based assays. IC₅₀ values are determined via dose-response curves .

- Protein Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for target proteins like heat shock proteins .

Advanced Research Questions

Q. How can experimental designs be optimized to address low yield or impurities during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to screen variables (temperature, solvent, catalyst ratio). For example, varying DMF volume (3–7 mL) and K₂CO₃ equivalents (1.0–1.5) to maximize yield .

- In Situ Monitoring : ReactIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Compare docking poses (AutoDock Vina) with experimental binding data. Adjust force fields (e.g., AMBER) to account for solvent effects .

- Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding modes .

Q. What computational methods are suitable for studying the compound’s reactivity and stability?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO gaps (B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites .

- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) paired with LC-MS to identify hydrolysis or oxidation products .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Methodological Answer :

- Heat Transfer : Use jacketed reactors for exothermic steps (e.g., amide coupling) to prevent thermal runaway .

- Solvent Recovery : Distillation under reduced pressure to reclaim DMF (>90% recovery) .

Q. What strategies enable selective chemical modifications of the pyrazole or benzothiazole moieties?

- Methodological Answer :

- Directed C-H Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the pyrazole C4 position .

- Benzothiazole Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to generate sulfoxide derivatives .

Q. How does the benzothiazole moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

Q. What analytical techniques are critical for studying degradation products under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.